An In-depth Technical Guide to 3-Bromoisonicotinohydrazide: Chemical Properties and Structure
An In-depth Technical Guide to 3-Bromoisonicotinohydrazide: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 3-Bromoisonicotinohydrazide, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines reported information for structurally similar compounds with established principles of organic chemistry to offer a thorough profile of the target molecule.
Chemical Structure and Properties
3-Bromoisonicotinohydrazide possesses a pyridine ring substituted with a bromine atom at the 3-position and a hydrazide functional group at the 4-position. This structure is a derivative of isonicotinohydrazide (isoniazid), a first-line medication in the treatment of tuberculosis.
Molecular Structure:
Caption: 2D Chemical Structure of 3-Bromoisonicotinohydrazide.
Table 1: General Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆BrN₃O | Calculated |
| Molecular Weight | 216.04 g/mol | Calculated |
| CAS Number | 13959-00-7 | [1] |
| SMILES | C1=CN=C(C(=C1)Br)C(=O)NN | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol. | Inferred |
Spectroscopic Data (Estimated)
Directly reported spectroscopic data for 3-Bromoisonicotinohydrazide is scarce. The following tables provide estimated values based on the analysis of a structurally similar compound, N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, and general principles of spectroscopy.
Table 2: Estimated ¹H NMR Spectral Data (in DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H (position 2) | ~8.8 | s | - |
| Pyridine-H (position 5) | ~8.6 | d | ~4.5 |
| Pyridine-H (position 6) | ~7.9 | d | ~4.5 |
| -NH- (amide) | ~10.5 | bs | - |
| -NH₂ (hydrazino) | ~4.7 | bs | - |
Note: The chemical shifts of the pyridine protons are influenced by the bromine and hydrazide substituents. The amide and hydrazine protons are expected to be broad singlets (bs) and their chemical shifts can be concentration-dependent.
Table 3: Estimated ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (carbonyl) | ~165 |
| Pyridine-C (quaternary, C4) | ~140 |
| Pyridine-C (CH, C6) | ~151 |
| Pyridine-C (CH, C2) | ~149 |
| Pyridine-C (CH, C5) | ~122 |
| Pyridine-C (quaternary, C3-Br) | ~118 |
Note: The chemical shifts are estimated based on substituent effects on the pyridine ring.
Table 4: Estimated Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3100 | N-H stretching | Amide and Hydrazine |
| 3100-3000 | C-H stretching | Aromatic (Pyridine) |
| ~1670 | C=O stretching | Amide I |
| ~1600, ~1480 | C=C and C=N stretching | Aromatic (Pyridine) |
| ~1550 | N-H bending | Amide II |
| ~1050 | C-Br stretching | Aryl bromide |
Note: The N-H stretching bands are expected to be broad due to hydrogen bonding.
Table 5: Estimated Mass Spectrometry Data
| m/z | Interpretation |
| 215/217 | [M]⁺˙ (Molecular ion peak, showing isotopic pattern for one bromine atom) |
| 199/201 | [M - NH₂]⁺ |
| 184/186 | [M - N₂H₃]⁺ |
| 156/158 | [M - CONHNH₂]⁺ (Bromopyridine cation) |
| 78 | [Pyridine]⁺ |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
Proposed Synthesis of 3-Bromoisonicotinohydrazide
This protocol is based on the common method for synthesizing hydrazides from carboxylic acid esters.
Caption: Proposed workflow for the synthesis of 3-Bromoisonicotinohydrazide.
Methodology:
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Reaction Setup: To a solution of methyl 3-bromoisonicotinate (1.0 eq) in absolute ethanol, add hydrazine hydrate (2.0-3.0 eq).
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Reaction: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion of the reaction, the mixture is cooled to room temperature, and then further cooled in an ice bath to facilitate the precipitation of the product.
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Isolation: The precipitated solid is collected by vacuum filtration.
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Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
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Characterization: The final product should be characterized by melting point determination, and its structure confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Protocol for In Vitro Anti-Tuberculosis Activity Screening (Microplate Alamar Blue Assay - MABA)
This is a standard and widely used method to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.
Caption: Workflow for determining the MIC using the MABA assay.
Methodology:
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Preparation of Bacterial Inoculum: A mid-log phase culture of Mycobacterium tuberculosis H37Rv is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to a final concentration of approximately 1 x 10⁵ CFU/mL.
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Compound Dilution: A stock solution of 3-Bromoisonicotinohydrazide in DMSO is serially diluted in 7H9 broth in a 96-well microplate to obtain a range of final concentrations.
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Inoculation: The bacterial inoculum is added to each well containing the compound dilutions. Control wells containing only bacteria (positive control) and only media (negative control) are also included.
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Incubation: The plate is sealed and incubated at 37°C for 7 days.
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Addition of Alamar Blue: After incubation, a freshly prepared solution of Alamar Blue reagent is added to each well.
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Readout: The plate is re-incubated for 24 hours, and the fluorescence is read using a microplate reader (excitation at 530 nm, emission at 590 nm). Alternatively, a color change from blue (no growth) to pink (growth) can be visually assessed.
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MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of the Alamar Blue reagent, indicating at least 90% inhibition of bacterial growth.
Proposed Mechanism of Action
The primary mechanism of action for isoniazid and its derivatives is the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.
Caption: Proposed signaling pathway for the mechanism of action of 3-Bromoisonicotinohydrazide.
Pathway Description:
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Activation: 3-Bromoisonicotinohydrazide, a prodrug, enters the Mycobacterium tuberculosis cell.
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Enzymatic Conversion: Inside the bacterium, the catalase-peroxidase enzyme, KatG, activates the prodrug into a reactive radical species.
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Adduct Formation: This radical species then covalently binds with the cofactor nicotinamide adenine dinucleotide (NADH) to form an isonicotinoyl-NADH adduct.
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Target Inhibition: The resulting adduct acts as a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, known as InhA.
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Disruption of Mycolic Acid Synthesis: The inhibition of InhA blocks the biosynthesis of mycolic acids, which are crucial long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.
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Cell Death: The disruption of the cell wall integrity leads to increased susceptibility to oxidative stress and ultimately results in bacterial cell death.
This comprehensive guide provides a foundational understanding of 3-Bromoisonicotinohydrazide for researchers and drug development professionals. Further experimental validation is necessary to confirm the estimated properties and fully elucidate the therapeutic potential of this compound.
